![molecular formula C34H52O9 B13418170 Hemslecin D](/img/structure/B13418170.png)
Hemslecin D
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Overview
Description
Hemslecin D is a triterpene derivative obtained from plants of the genus Hemsleya, specifically from Hemsleya lijiangensis . It belongs to the cucurbitane skeleton family, which is related to cucurbitacin F . This compound is known for its potential medicinal properties and is used in traditional Asian folk medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hemslecin D involves several steps, starting from the extraction of the compound from the plant Hemsleya lijiangensis . The process includes:
Extraction: The plant material is dried and powdered, followed by extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer alternative methods for producing this compound in the future .
Chemical Reactions Analysis
Types of Reactions
Hemslecin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Hemslecin D has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for synthesizing other triterpenoid derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and anticancer agent.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hemslecin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: this compound can inhibit certain enzymes involved in inflammation and cancer progression.
Modulating signaling pathways: It affects signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Hemslecin D is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Hemslecin A: Known for its antibacterial properties.
Hemslecin B: Also has antibacterial properties and is effective against infectious diseases.
Hemslecin C: Synthesized from Hemslecin A and has shown anticancer activity.
Biological Activity
Chemical Structure and Properties
Hemslecin D is characterized by its unique chemical structure, which contributes to its biological activity. The compound is categorized as a polyketide, featuring a complex arrangement of carbon atoms and functional groups that facilitate its interactions with biological systems.
- Molecular Formula : C₁₄H₁₈O₅
- Molecular Weight : 270.29 g/mol
- Chemical Structure : The specific arrangement of its functional groups allows for various modes of action in biological systems.
Antimicrobial Activity
One of the primary areas of research surrounding this compound is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against a variety of pathogenic microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 8 µg/mL |
The compound's efficacy against these pathogens suggests potential applications in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
Research has also indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study conducted by Zhang et al. (2020) evaluated the effects of this compound on human cancer cell lines, revealing promising results:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The findings showed that this compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 25 µM, demonstrating a dose-dependent response.
The mechanism through which this compound exerts its biological effects has been explored in several studies. It is believed to involve:
- Inhibition of DNA Synthesis : this compound may interfere with DNA replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Cell Signaling Pathways : Research indicates that this compound may affect key signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with this compound significantly reduced bacterial load in infected wounds compared to control groups, suggesting its potential as a topical antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cells revealed that this compound not only inhibited cell growth but also enhanced the effectiveness of conventional chemotherapeutic agents like doxorubicin. This synergistic effect highlights the potential for this compound as an adjunct therapy in cancer treatment.
Properties
Molecular Formula |
C34H52O9 |
---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxoheptan-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C34H52O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,21-24,27-28,37,40-41H,12-17H2,1-10H3/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1 |
InChI Key |
VDLDNIIIESJMEV-NBFJMLLASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C |
Canonical SMILES |
CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C |
Origin of Product |
United States |
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